N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
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Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.13822480 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline . Quinoxaline derivatives have been found to interact with a wide range of targets, receptors, and microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and target. Some quinoxaline derivatives have been found to induce apoptosis in a dose-dependent manner on certain cell lines . .
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoxaline derivatives have been found to induce G0/G1 phase cell cycle arrest . .
Result of Action
The result of a compound’s action describes the molecular and cellular effects that occur as a result of the compound interacting with its targets. Some quinoxaline derivatives have been found to induce apoptosis in a dose-dependent manner on certain cell lines . .
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research has shown that quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity. In a study evaluating various quinoxaline derivatives, compounds similar to this compound were tested against several bacterial strains. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Bacterial Strain | Activity Level |
---|---|---|
5c | Staphylococcus aureus | High |
5d | Escherichia coli | High |
7a | Pseudomonas aeruginosa | Moderate |
7c | Bacillus subtilis | High |
5a | Bacillus subtilis | No activity |
This table summarizes the antibacterial efficacy observed in vitro. The high activity of certain compounds was attributed to increased lipophilicity which enhanced permeability through microbial cell walls .
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer properties. A recent study evaluated the anticancer effects of synthesized quinoxalines against human non-small-cell lung cancer (NSCLC) cells. The findings indicated that some derivatives exhibited inhibitory effects comparable to cisplatin.
Case Study: Anticancer Efficacy
In a comparative study:
- Compound 5g showed significant cytotoxicity against NSCLC cells with specific gene mutations.
- The mechanism of action was hypothesized to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Properties
The anti-inflammatory potential of quinoxaline derivatives has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The proposed mechanisms include:
- Inhibition of NF-kB Pathway : Quinoxalines may downregulate the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
- Scavenging Free Radicals : The antioxidant properties contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS).
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-23-17(24)9-11-8-12(6-7-13(11)22-23)20-18(25)16-10-19-14-4-2-3-5-15(14)21-16/h2-5,9-10,12H,6-8H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBGZINPDQWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.